ARN14686

描述

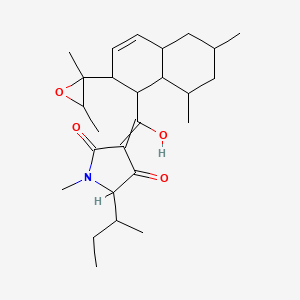

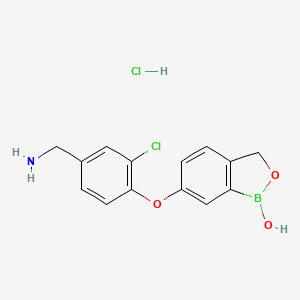

ARN14686 is an activity-based affinity probe for the detection of N-acylethanolamine acid amidase (NAAA) using click chemistry . It binds covalently to the N-terminal cysteine of catalytically active NAAA to form a thioester adduct .

Synthesis Analysis

ARN14686 was designed based on the scaffold of the NAAA inhibitor ARN726 . The 4-butyl-cyclohexyl group of ARN726 was substituted with a C9 saturated aliphatic chain bearing a terminal alkyne tag .

Molecular Structure Analysis

ARN14686 has a molecular formula of C15H24N2O3 . The InChI code is InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 .

Chemical Reactions Analysis

ARN14686 inhibits the hydrolysis of the NAAA substrate PAMCA in HEK293 cells . It is selective for NAAA over acid ceramidase .

Physical And Chemical Properties Analysis

ARN14686 is a crystalline solid with a formula weight of 280.4 . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 1 mg/ml .

科学研究应用

Detection and Quantification of NAAA

ARN14686 allows for the detection and quantification of the active form of the proinflammatory enzyme N-acylethanolamine acid amidase (NAAA), both in vitro and ex vivo . This is crucial in understanding the role and impact of NAAA in various biological processes.

Investigation of NAAA Activation

ARN14686 can be used to investigate NAAA activation ex vivo . This helps researchers understand the conditions and factors that influence the activation of NAAA.

Visualization of NAAA in Tissues

ARN14686 can be used to visualize NAAA in tissues . This is particularly useful in histological studies where the distribution and localization of NAAA in different tissues need to be determined.

Study of Inflammatory Processes

Since NAAA is a proinflammatory enzyme, ARN14686 can be used to study inflammatory processes . By detecting and quantifying NAAA, researchers can gain insights into the mechanisms of inflammation.

Development of Therapeutic Strategies

The ability of ARN14686 to detect and quantify NAAA can aid in the development of therapeutic strategies . For instance, if an overactivity of NAAA is associated with a particular disease, strategies to inhibit NAAA could be explored.

Understanding the Role of NAAA in PPAR-alpha Agonist Deactivation

NAAA promotes inflammation by deactivating endogenous peroxisome proliferator-activated receptor (PPAR)-alpha agonists such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) . Therefore, ARN14686 can be used to study this process and understand the role of NAAA in it.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ARN14686 involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of a cyclic amide and the introduction of a substituted phenyl group.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "sodium hydroxide", "iodobenzene diacetate", "4-aminophenol", "acetic anhydride", "sulfuric acid", "sodium nitrite" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to give the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate and sodium acetate to form a cyclic amide.", "Step 3: Diazotization of 4-aminophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Step 4: Coupling of the diazonium salt with the cyclic amide in the presence of sodium hydroxide to introduce a substituted phenyl group.", "Step 5: Acetylation of the amine group in the product with acetic anhydride and sulfuric acid to form the final product, ARN14686." ] } | |

CAS 编号 |

1628345-10-7 |

产品名称 |

ARN14686 |

分子式 |

C15H24N2O3 |

分子量 |

280.368 |

IUPAC 名称 |

N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester |

InChI |

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 |

InChI 键 |

XEXRAYPXQNELAS-ZDUSSCGKSA-N |

SMILES |

O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ARN14686 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)